molecular formula C15H13F2N3O4S B3060936 4-Demethyl pantoprazole CAS No. 141854-24-2

4-Demethyl pantoprazole

Numéro de catalogue: B3060936
Numéro CAS: 141854-24-2
Poids moléculaire: 369.3 g/mol
Clé InChI: LVQDPJBMSVUBTN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Demethyl pantoprazole is a compound with the molecular formula C15H13F2N3O4S . It is a white to off-white crystalline powder . The compound is also known by other names such as 2-[[6-(difluoromethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]-3-methoxy-1H-pyridin-4-one .


Synthesis Analysis

Pantoprazole, from which this compound is derived, is synthesized in a process that involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloro-methyl-3,4-dimethoxypyridinium hydrochloride. This results in the sulfide intermediate, which is then oxidized with m-chloroperbenzoic acid in dichloromethane, yielding pantoprazole .


Molecular Structure Analysis

The molecular weight of this compound is 369.3 g/mol . The InChI key, which is a unique identifier for the compound, is LVQDPJBMSVUBTN-UHFFFAOYSA-N . The compound has a topological polar surface area of 113 Ų .


Chemical Reactions Analysis

Pantoprazole is mainly metabolized by cytochrome P450 (CYP) 2C19, converting to 4′-demethyl pantoprazole . The genetic polymorphism of CYP2C19 affects the pharmacokinetics and/or pharmacodynamics of pantoprazole .


Physical and Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 369.3 g/mol, an XLogP3-AA of 1.9, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 9, a rotatable bond count of 6, and a complexity of 614 .

Applications De Recherche Scientifique

1. Development of Enteric Delivery Systems

Pantoprazole, including its derivative 4-Demethyl pantoprazole, requires absorption in the gastrointestinal tract while being unstable under acidic conditions. Studies have focused on the development of enteric drug delivery systems to ensure its stability and effectiveness. Enteric microparticles and microspheres using polymers like Eudragit S100 and hydroxypropyl methylcellulose phthalate have been extensively researched for this purpose, showing promising results in protecting the drug in acidic media (Raffin et al., 2006) (Comoglu et al., 2008).

2. Pharmacokinetic and Pharmacodynamic Studies

Research into the pharmacokinetics and pharmacodynamics of pantoprazole provides insights into its metabolic pathways, absorption, and action mechanisms. Studies have analyzed its stereoselective pharmacokinetics and the effects of its enantiomers on acid-related lesions and acid secretion, contributing significantly to understanding its therapeutic applications (Cao et al., 2005) (Huber et al., 1996).

Mécanisme D'action

Target of Action

4-Demethyl pantoprazole, a metabolite of pantoprazole, primarily targets the (H+, K+)-ATPase enzyme . This enzyme is located at the secretory surface of gastric parietal cells and plays a crucial role in the final step of gastric acid production .

Mode of Action

This compound interacts with its target by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding prevents the final step in gastric acid production, leading to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . The binding of this compound to the (H+, K+)-ATPase enzyme is irreversible, and new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway. By inhibiting the (H+, K+)-ATPase enzyme, this compound suppresses gastric acid secretion . This action has downstream effects on the digestive process and the pH balance in the stomach.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are closely related to those of its parent compound, pantoprazole. Pantoprazole is well and rapidly absorbed, exhibiting an absolute bioavailability of 77% . It is mainly distributed to the extracellular fluid, with the apparent volume of distribution being 11.0–23.6 L . Pantoprazole is mainly metabolized by cytochrome P450 (CYP) 2C19, converting to this compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of gastric acid secretion. This suppression can lead to the healing of erosive esophagitis, control of symptoms related to Zollinger–Ellison syndrome, and eradication of Helicobacter pylori when used in combination with antibiotics .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic polymorphisms in CYP2C19, the enzyme responsible for metabolizing pantoprazole to this compound, can affect the pharmacokinetics and/or pharmacodynamics of pantoprazole . This highlights the importance of considering individual genetic variations when predicting the pharmacokinetics of this compound .

Safety and Hazards

Pantoprazole, from which 4-Demethyl pantoprazole is derived, is classified as having acute toxicity (oral), Category 4 according to Regulation (EC) No. 1272/2008 [CLP]. It is harmful if swallowed .

Orientations Futures

The pharmacokinetics of pantoprazole, including its conversion to 4-Demethyl pantoprazole, can be predicted in populations with various CYP2C19 metabolic activities using physiologically based pharmacokinetic (PBPK) modeling . This could provide insights into individualized pharmacotherapy for pantoprazole .

Analyse Biochimique

Biochemical Properties

4-Demethyl Pantoprazole is mainly metabolized by cytochrome P450 (CYP) 2C19 . CYP2C19 is a genetically polymorphic enzyme, and the genetic polymorphism affects the pharmacokinetics and/or pharmacodynamics of Pantoprazole . The conversion of Pantoprazole to this compound is a key step in its metabolic pathway .

Cellular Effects

The cellular effects of this compound are largely tied to its parent compound, Pantoprazole. As a PPI, Pantoprazole exerts its effects by inhibiting the H+/K±ATPase enzyme, which is responsible for the final step in gastric acid production . This results in a decrease in gastric acid secretion, providing relief from conditions such as GERD and ZES .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the CYP2C19 enzyme. This enzyme metabolizes Pantoprazole to this compound, which then undergoes further metabolism or excretion . The genetic polymorphism of CYP2C19 can affect the rate of this metabolism, leading to variations in the pharmacokinetics and pharmacodynamics of Pantoprazole .

Temporal Effects in Laboratory Settings

The parent compound Pantoprazole has been shown to have a long-lasting effect on gastric acid secretion due to the irreversible inhibition of the H+/K±ATPase enzyme .

Dosage Effects in Animal Models

Studies on Pantoprazole have shown that it is well-tolerated in animal models, with no significant adverse effects observed at therapeutic doses .

Metabolic Pathways

This compound is part of the metabolic pathway of Pantoprazole, which is primarily metabolized by the CYP2C19 enzyme . The genetic polymorphism of this enzyme can lead to variations in the metabolism of Pantoprazole, affecting its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Pantoprazole is known to be well-distributed in the body, with high concentrations found in the liver, the site of its metabolism .

Subcellular Localization

The parent compound Pantoprazole is known to act at the level of the parietal cells in the stomach, where it inhibits the H+/K±ATPase enzyme .

Propriétés

IUPAC Name

2-[[6-(difluoromethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]-3-methoxy-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O4S/c1-23-13-11(18-5-4-12(13)21)7-25(22)15-19-9-3-2-8(24-14(16)17)6-10(9)20-15/h2-6,14H,7H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQDPJBMSVUBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC=CC1=O)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141854-24-2
Record name 4-Demethyl pantoprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141854242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-DEMETHYL PANTOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0P3127K6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Demethyl pantoprazole
Reactant of Route 2
4-Demethyl pantoprazole
Reactant of Route 3
Reactant of Route 3
4-Demethyl pantoprazole
Reactant of Route 4
Reactant of Route 4
4-Demethyl pantoprazole
Reactant of Route 5
Reactant of Route 5
4-Demethyl pantoprazole
Reactant of Route 6
Reactant of Route 6
4-Demethyl pantoprazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.